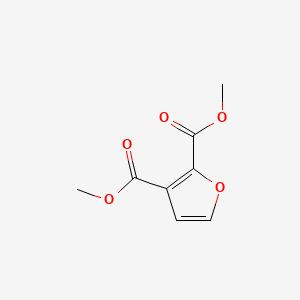

dimethyl furan-2,3-dicarboxylate

Description

Significance within Furan (B31954) Chemistry and Heterocyclic Synthesis

The furan ring is a fundamental structural motif in a vast number of natural products and pharmacologically active compounds. Consequently, the synthesis and functionalization of furan derivatives are central to heterocyclic chemistry. Furan dicarboxylates are particularly significant because the electron-withdrawing ester groups modify the reactivity of the furan ring, influencing its behavior in key chemical transformations.

Dimethyl furan-2,3-dicarboxylate is a notable diene in cycloaddition reactions, particularly the Diels-Alder reaction. nih.govrsc.org The furan ring can react with various dienophiles to create 7-oxabicyclo[2.2.1]heptene adducts, which are versatile intermediates for generating complex cyclic compounds in an atom-economical manner. nih.gov Although electron-withdrawing substituents typically reduce the reactivity of furans in standard Diels-Alder reactions, studies have shown that furoic acids and their derivatives can still serve as effective dienes, especially with reactive dienophiles or under specific conditions like aqueous environments. nih.govrsc.org This reactivity provides a powerful tool for constructing intricate molecular frameworks that are otherwise difficult to access. The resulting bicyclic adducts can be further transformed into a variety of saturated and aromatic carbocyclic products. rsc.org

Historical Context of Furan Dicarboxylate Synthesis and Derivatization

The synthesis of furan dicarboxylic acids has a long history, dating back to the late 19th century. In 1876, Fittig and Heinzelman were pioneers in this area, demonstrating the dehydration of galactaric acid (also known as mucic acid) to form furan-2,5-dicarboxylic acid. acs.orgnih.gov For many years, research primarily focused on this 2,5-isomer due to its symmetry and potential as a replacement for petroleum-derived terephthalic acid. acs.orgnih.govresearchgate.net

The synthesis of the 2,3-isomer remained less explored until more recently. A significant development occurred in 2008 when researchers reported that furan-2,5- and furan-2,3-dicarboxylic acid esters could be co-produced directly from galactaric acid in a one-pot reaction. acs.orgnih.gov This discovery not only provided a direct synthetic route to furan-2,3-dicarboxylate from a biomass-derived starting material but also introduced it as a new potential building block for chemical synthesis. acs.orgnih.gov The proposed mechanism for its formation involves a series of cyclization and dehydration steps from an intermediate of galactaric acid esterification. acs.org

General methods for furan synthesis, such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, have provided a foundational understanding for creating the furan core structure. organic-chemistry.orgyoutube.com The derivatization of diethyl 2,3-diacetylsuccinate, a 1,4-dicarbonyl compound, has also been shown to produce furan-3,4-dicarboxylate derivatives through a Paal-Knorr type dehydration and cyclization. google.com

Role as a Key Synthetic Intermediate in Organic Chemistry

This compound serves as a valuable synthetic intermediate for creating more complex molecules. Its bifunctional nature, possessing both a diene system within the furan ring and two ester groups, allows for a range of subsequent chemical modifications.

The primary role of this compound as an intermediate is demonstrated in its use in cycloaddition reactions. The Diels-Alder reaction of furan derivatives with various dienophiles is a well-established method for building molecular complexity. nih.gov The resulting oxa-bridged bicyclic products are key precursors to substituted aromatic and alicyclic compounds. For instance, the adducts derived from furan dicarboxylates can be converted into valuable carbocyclic products. rsc.org

A specific application highlighting the utility of furan-2,3-dicarboxylate esters is in the field of material science. In a recent study, di-n-butyl furan-2,3-dicarboxylate and diisoamyl furan-2,3-dicarboxylate were synthesized from galactaric acid and investigated for the first time as bio-based plasticizers for poly(vinyl chloride) (PVC). acs.orgnih.gov The study found that these compounds exhibited good plasticization efficiency. The inherent polarity from the oxygen atom in the furan ring was noted to help reduce their migration out of the polymer matrix. acs.orgnih.gov This research showcases the potential of furan-2,3-dicarboxylate derivatives as functional molecules in industrial applications, expanding their role beyond that of simple laboratory intermediates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52900-79-5 | bldpharm.com |

| Molecular Formula | C₈H₈O₅ | bldpharm.com |

| Molecular Weight | 184.15 g/mol | bldpharm.com |

| MDL Number | MFCD08692932 | bldpharm.com |

Table 2: Example Synthesis of Furan-2,3-dicarboxylate Esters

| Reaction | One-pot synthesis of dialkyl furan-2,3-dicarboxylates |

|---|---|

| Starting Material | Galactaric acid |

| Reagents | Bio-alcohol (e.g., n-butanol, isoamyl alcohol), H₂SO₄ (catalyst), p-xylene (B151628) |

| Key Products | Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), Diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) |

| Co-products | The corresponding 2,5-isomers (2,5-DBF, 2,5-DIAF) and alkyl 2-furoates |

| Significance | Provided a direct route from a marine biomass-derived acid to furan-2,3-dicarboxylate derivatives and enabled the first study of their properties as plasticizers. acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81870-74-8 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

dimethyl furan-2,3-dicarboxylate |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 |

InChI Key |

FXJUUMGKLWHCNZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(OC=C1)C(=O)OC |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C(=O)OC |

Other CAS No. |

81870-74-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Furan 2,3 Dicarboxylate and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods offer efficient pathways to construct the furan (B31954) ring with desired substitution patterns. These approaches often involve the formation of key carbon-carbon and carbon-oxygen bonds in a single or tandem reaction sequence.

Cycloaddition Reactions Leading to Furan-2,3-dicarboxylates

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. researchgate.netcsic.esnih.gov In the context of furan synthesis, these reactions can be tailored to produce highly substituted derivatives.

The Diels-Alder reaction between oxazoles, acting as azadienes, and acetylenic dienophiles provides a valuable route to substituted furans. researchgate.netpsu.edu Oxazoles can react with electron-poor alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a cycloaddition/retro-Diels-Alder sequence to yield furan derivatives. psu.edu This process involves the initial formation of a bicyclic adduct which then undergoes elimination of a small molecule, like a nitrile, to afford the aromatic furan ring.

For instance, 4-silylated oxazoles have been shown to successfully undergo this reaction sequence with DMAD, broadening the scope of furan synthesis. psu.edu The reaction is typically carried out by thermolysis of the oxazole (B20620) and the acetylenic dienophile. psu.edu The use of Lewis acids can facilitate the cycloaddition of oxazoles with dienophiles by stabilizing the transition state and lowering the activation barrier. nih.govresearchgate.net Microwave irradiation has also been employed to enhance the rate and yield of Diels-Alder reactions involving DMAD and furan derivatives, often in the presence of a Lewis acid catalyst like aluminum chloride. chem-soc.si

Table 1: Intermolecular Diels-Alder/retro-Diels-Alder Reactions of Silylated Oxazoles with Dimethyl Acetylenedicarboxylate

| Oxazole Reactant | Product | Yield (%) |

| Methyl-substituted oxazole | Corresponding furan | 18 |

| Dimethylamino-substituted oxazole | Not isolated | - |

Data sourced from a study on the thermolysis of silylated oxazoles with dimethyl acetylenedicarboxylate. psu.edu The reaction with the methyl-substituted oxazole was reported to be messy, resulting in a low yield of the clean furan. The product from the dimethylamino-substituted oxazole could not be isolated despite efforts.

In some cases, the reaction of certain betaines with dimethyl acetylenedicarboxylate (DMAD) can lead to the unexpected formation of furan cycloadducts. While the primary focus of many studies is on other reaction pathways, the formation of furans can occur as a side reaction or under specific conditions. The precise mechanisms for these transformations can be complex and may involve rearrangements of initially formed adducts.

The mechanism of the Diels-Alder reaction involving furans is a subject of ongoing discussion, with both concerted and stepwise pathways being proposed. nih.gov The aromatic character of furan introduces a significant energy penalty for its participation in cycloadditions, making these reactions often reversible and thermodynamically controlled. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic factors influencing the reactivity of dienes and dienophiles in these cycloadditions. csic.esresearchgate.net

For the reaction of oxazoles with acetylenic dienophiles, the process is generally considered a [4+2] cycloaddition followed by a retro-Diels-Alder reaction. psu.edu The initial cycloaddition forms a bicyclic intermediate which is often unstable and readily loses a small molecule to form the more stable aromatic furan ring. The regioselectivity of these reactions is a crucial aspect, and factors such as substituent effects and reaction conditions play a significant role in determining the final product distribution. rsc.org

Reactions of Sulfonium (B1226848) Acylmethylides with Acetylenic Esters

The reaction of sulfonium ylides with acetylenic esters represents a versatile and direct strategy for the synthesis of polysubstituted furans. rsc.orgrsc.org These reactions can be highly regiospecific, providing access to a variety of furan carboxylate derivatives.

The reaction between sulfonium acylmethylides and dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and subsequent elimination. rsc.orgrsc.org This methodology has been extended to the synthesis of furan-3-carboxylate, -2,4-dicarboxylates, and notably for this review, furan-2,3,4-tricarboxylates. rsc.org

The stability of the sulfonium ylides is a key factor in these reactions. Ylides stabilized by an adjacent carbonyl group are particularly useful. tandfonline.com The reaction of stable sulfonium ylides, which can be prepared from the thermolysis of sulfoxides with dimethyl acetylenedicarboxylate (DMAD), provides a convenient route to these important intermediates. tandfonline.comtandfonline.com The reaction of these stable ylides with acetylenic esters then leads to the formation of the furan ring. rsc.org The proposed mechanism often involves an initial Michael addition of the ylide to the acetylenic ester. researchgate.net

Table 2: Synthesis of Polysubstituted Furans from Sulfonium Acylmethylides and Acetylenic Esters

| Ylide Reactant | Acetylenic Ester Reactant | Furan Product Type | Yield |

| Dimethylsulfonium acylmethylides | Dialkyl acetylenedicarboxylates | Dialkyl furan-3,4-dicarboxylates | Moderate to good |

| Dimethylsulfonium acylmethylides | Alkyl acetylenecarboxylates | Furan-3-carboxylate | Moderate to good |

| Dimethylsulfonium acylmethylides | Alkyl acetylenecarboxylates | Furan-2,4-dicarboxylates | Moderate to good |

| Dimethylsulfonium acylmethylides | Alkyl acetylenecarboxylates | Furan-2,3,4-tricarboxylates | Moderate to good |

This table summarizes the versatility of the method in producing a range of polysubstituted furans with varying carboxylation patterns. rsc.orgrsc.org

Synthesis from Other Furan Precursors

Catalytic Strategies for Furan Derivative Formation from Electron-deficient Alkynes and α-hydroxy Ketones

The synthesis of furans from acyclic precursors is a well-established field. A base-catalyzed reaction of α-hydroxy ketones and cyano compounds provides a metal-free route to tetrasubstituted furans. researchgate.net This method is advantageous due to its use of readily available starting materials and its good functional group tolerance, yielding products with important amino and cyano functionalities. researchgate.net

Furthermore, platinum(II) chloride has been shown to catalyze the intramolecular reactions of alkynes with furans. acs.org In these reactions, a key intermediate is a cyclopropyl (B3062369) platinacarbene complex, which can rearrange to form various phenolic structures. acs.org While not a direct synthesis of dimethyl furan-2,3-dicarboxylate, this illustrates the potential of metal-catalyzed cyclizations of furan-containing alkynes to generate highly functionalized aromatic systems. The specific outcome of such reactions is dependent on the substrate structure and reaction conditions. acs.org

Biomass-Derived Synthetic Routes

The transition towards a bio-based economy has spurred the development of synthetic methods that utilize renewable feedstocks. Marine biomass, in particular, has emerged as a valuable source for producing furan derivatives.

One-Pot Multistep Reactions from Marine Biomass (e.g., Galactaric Acid)

Galactaric acid (also known as mucic acid), which can be obtained from the oxidation of galactose found in marine biomass, is a key starting material for the synthesis of furan dicarboxylic acids. acs.orgnih.gov A one-pot reaction of galactaric acid with an alcohol under acidic conditions can yield a mixture of furan-2,5- and furan-2,3-dicarboxylate esters. acs.orgnih.gov This transformation involves a series of reactions including esterification and dehydration. acs.org

The proposed mechanism for the formation of the 2,3-isomer suggests the involvement of an alkyl 2-furoate intermediate. acs.orgnih.gov This intermediate can then undergo carbonylation with released carbon dioxide, followed by esterification to produce the final furan-2,3-dicarboxylate ester. acs.orgnih.gov

| Starting Material | Product(s) | Key Reaction Steps | Reference(s) |

| Galactaric Acid | Di-n-butyl furan-2,3-dicarboxylate, Di-n-butyl furan-2,5-dicarboxylate (B1257723) | One-pot esterification and dehydration | acs.org |

| Galactaric Acid | Diisoamyl furan-2,3-dicarboxylate, Diisoamyl furan-2,5-dicarboxylate | One-pot esterification and dehydration | acs.org |

Green Chemistry Principles in Bio-based Synthesis

The synthesis of furan dicarboxylates from biomass sources like galactaric acid embodies several principles of green chemistry.

Use of Renewable Feedstocks: Galactaric acid is derived from renewable marine biomass. acs.orgnih.gov

Atom Economy: One-pot reactions that lead to the desired products with minimal byproducts are favored.

Use of Safer Solvents and Auxiliaries: Efforts have been made to reduce the amount of acid catalyst and to use material separation agents like p-xylene (B151628) to improve reaction efficiency and product separation under milder conditions. acs.orgnih.gov Furthermore, dimethyl carbonate (DMC) has been explored as a green reagent and solvent for the synthesis of dimethyl furan-2,5-dicarboxylate from galactaric acid, offering a more environmentally benign alternative to traditional methods. rsc.orgrsc.org

Catalysis: The use of heterogeneous acid catalysts, such as Amberlyst-36, facilitates easier separation and potential recycling of the catalyst. rsc.orgrsc.org

The development of these green synthetic routes not only provides access to valuable furan-based platform chemicals but also contributes to the establishment of a more sustainable chemical industry. acs.orgnih.govrsc.orgrsc.org

Catalytic Systems in this compound Synthesis

Heterogeneous Catalysis (e.g., CuO/CNTs)

Heterogeneous catalysts are of significant interest in organic synthesis due to their ease of separation from the reaction mixture, which allows for catalyst reuse and a more environmentally friendly process. One such example is the use of copper oxide supported on carbon nanotubes (CuO/CNTs) for the synthesis of furan derivatives. rsc.org This system has been shown to be effective in catalyzing the cyclization reaction between α-hydroxy ketones and electron-deficient alkynes to form various furan derivatives. rsc.org The use of CNTs as a support material for nanoparticles is advantageous in organic chemistry. rsc.org The CuO/CNTs catalyst facilitates a facile synthetic route and can be easily recovered by filtration for subsequent reuse, highlighting its eco-friendly nature. rsc.org While this specific catalyst has been reported for general furan derivative synthesis, its principles represent a convenient and green strategy applicable to the formation of the furan ring, a core component of this compound.

Role of Specific Catalysts and Reaction Conditions

The synthesis of furan dicarboxylate esters often begins with the creation of the corresponding furan dicarboxylic acid from biomass-derived sources. The choice of catalyst and reaction conditions at this stage is crucial and can influence the final isomer distribution. For instance, esters of furan dicarboxylic acids have been synthesized through a one-pot reaction of galactaric acid (derived from marine biomass) and a bioalcohol. acs.orgnih.gov

Acid catalysts are fundamental to this process. In one study, optimizing the amount of sulfuric acid (H₂SO₄) was key to achieving a high total yield (over 90%) of a mixture of dibutyl 2,5- and 2,3-furandicarboxylate after 10 hours. acs.org The reaction mechanism suggests that the formation of 2,3-DAFs involves an intramolecular cyclization followed by dehydration, a pathway that competes with the formation of the 2,5-isomer. acs.org The conditions, therefore, play a critical role in the selectivity of the reaction. Researchers also found that the amount of acid catalyst could be significantly reduced by using p-xylene as a material separation agent, making the process greener without sacrificing yield. acs.orgnih.gov

The conversion of biomass-derived carbohydrates like fructose (B13574) or glucose into key furan-based precursors like 5-hydroxymethylfurfural (B1680220) (HMF) is also heavily catalyst-dependent. acs.orgrsc.org Various catalysts, including Brønsted and Lewis acids, as well as bifunctional catalysts, are used to drive these transformations, which are upstream of the final esterification to products like this compound. acs.org

Table 1: Influence of Catalysts on Furan Derivative Synthesis

| Precursor(s) | Catalyst System | Product(s) | Key Findings |

|---|---|---|---|

| α-Hydroxy ketones, electron-deficient alkynes | CuO/CNTs | Furan derivatives | The heterogeneous catalyst is reusable and offers an eco-friendly synthetic route. rsc.org |

| Galactaric acid, Butanol | H₂SO₄ | Dibutyl 2,3-furandicarboxylate (2,3-DBF) and Dibutyl 2,5-furandicarboxylate (2,5-DBF) | Over 90% total yield was achieved with optimized acid concentration. acs.org |

| Fructose | La(OTf)₃/Sulfur/DMSO | 2,5-diformylfuran (DFF) | DFF was obtained in an 83% yield. mdpi.com |

Enzymatic Catalysis for Furan-Comprising Polyesters

A greener alternative to traditional chemical catalysis is the use of enzymes. polyestertime.com Enzymatic polymerization offers a sustainable and effective method for converting renewable resources into polymers. nih.gov Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozyme 435, is a highly effective biocatalyst for the synthesis of furan-based polyesters. polyestertime.comnih.govrug.nl This approach utilizes furan dicarboxylate dimethyl esters (like this compound) and diols as monomers. rug.nl

The advantages of enzymatic catalysis include mild reaction conditions and the avoidance of toxic metal-based catalysts often used in conventional polymerization. polyestertime.comrsc.org Although lipases like CALB naturally catalyze the breakdown (hydrolysis) of ester bonds, the reaction equilibrium can be shifted toward the formation of esters, enabling polymerization. polyestertime.com Studies have successfully produced a series of furan-based copolyesters with molecular weights up to 35 kg mol⁻¹ using CALB. nih.gov Interestingly, research comparing furan dicarboxylate isomers found that CALB has a preference for polymerizing the 2,5-isomer over the 2,4- and 3,4-isomers. rug.nl This highlights the enzyme's selectivity, which can be a powerful tool in polymer design.

Microwave-Assisted Synthesis for Furan Dicarboxylate Esters

Microwave-assisted synthesis has emerged as a powerful technology in chemical synthesis, offering significant advantages over conventional heating methods. This technique utilizes microwave radiation to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improvements in yields. researchgate.net

Enhanced Efficiency and Yields in Reaction Processes

The application of microwave irradiation has been shown to significantly enhance the efficiency of synthesizing furan-based esters and amides. In one study, the synthesis of compounds like bis(furan-2-ylmethyl) furan-2,5-dicarboxylate was achieved in moderate yields under microwave conditions. researchgate.net The reactions were carried out in a microwave reactor, which allowed for optimization of the reaction time, solvent, and substrate amounts, ultimately leading to good or very good yields after purification. researchgate.netkisti.re.kr

Microwave heating can accelerate reaction rates by orders of magnitude. For example, in the chemical recycling of polyethylene (B3416737) furan-2,5-dicarboxylate (PEF), a bio-based polymer, microwave-assisted glycolysis drastically reduced depolymerization times. rsc.org Increasing the temperature from 160 °C to 175 °C under microwave heating shortened the reaction time from 60 minutes to just 8 minutes. rsc.org This rapid and effective heating demonstrates the potential for microwave assistance to make chemical processes more energy-efficient and scalable. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield/Conversion |

|---|---|---|---|

| Synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide researchgate.net | Microwave-Assisted | Optimized (short) | Good to very good |

| PEF Depolymerization at 175 °C rsc.org | Microwave-Assisted | 8 minutes | Near complete conversion |

| Synthesis of polysubstituted paraquinone methides researchgate.net | Microwave-Assisted | Short time | High efficiency |

Selective Product Formation under Microwave Irradiation

Beyond accelerating reactions, microwave heating can also influence the selectivity of a chemical process. The rapid and uniform heating provided by microwaves can minimize the formation of unwanted byproducts that may occur during the longer reaction times and temperature gradients associated with conventional heating.

In the context of polymer depolymerization, microwave-assisted glycolysis of PEF demonstrated almost complete selectivity towards the monomer, bis(2-hydroxyethyl) furan-2,5-dicarboxylate (BHEF). rsc.org This high selectivity is crucial for efficient chemical recycling, as it simplifies the purification of the recovered monomer. The study suggested that even trace amounts of the original polymerization catalyst could, under microwave heating, accelerate the conversion of oligomers to monomers, thus enhancing selectivity. rsc.org Similarly, in multicomponent reactions to form furan derivatives, the specific reaction conditions, including the heating method, can influence which products are formed. rsc.org This indicates that microwave irradiation can be a tool to direct a reaction towards a desired outcome, improving not just the speed but also the precision of the synthesis.

Challenges in Synthetic Methodologies

The creation of this compound is a sophisticated process, marked by significant challenges that can impact yield, purity, and economic viability. These challenges are central to the ongoing research and development in furan chemistry.

Regioisomeric Control and Selectivity

A primary difficulty in the synthesis of furan-based dicarboxylates is controlling the position of the carboxyl groups on the furan ring, a concept known as regioselectivity. When starting from certain precursors, mixtures of isomers are often produced, complicating the purification process and reducing the yield of the desired product.

One notable pathway involves the conversion of galactaric acid, a biomass-derived starting material, into dialkyl furan dicarboxylates. In this process, both the desired furan-2,3-dicarboxylate and its regioisomer, furan-2,5-dicarboxylate, are co-produced. nih.govacs.org The formation of the 2,3-regioisomer is particularly difficult to explain mechanistically, as the starting galactaric acid has a linear structure with terminal carboxylic acid groups. acs.org The simultaneous production of these two isomers necessitates complex separation procedures to isolate the 2,3-diester. Furthermore, the reaction can be complicated by the formation of by-products such as alkyl 2-furoates, which points to a complex reaction mechanism and presents additional challenges for achieving high selectivity. nih.govacs.org

Research into the synthesis of related furan derivatives, such as diethyl 2,5-dimethylfuran-3,4-dicarboxylate from diethyl 2,3-diacetylsuccinate, further illustrates the challenge of selectivity. The reaction's outcome is highly sensitive to the concentration of the acid catalyst. By adjusting the concentration of hydrochloric acid, the reaction can be steered to selectively produce different compounds, including the desired 3,4-dicarboxylate, the 3-monocarboxylate, or the fully hydrolyzed 3,4-dicarboxylic acid. google.comgoogle.com This sensitivity highlights the delicate balance required in reaction conditions to achieve a high yield of a single, specific product.

| HCl Concentration (N) | Reaction Conditions | Major Products | Yield of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate (IV) | Other Products Formed |

| 0.1 - 0.4 | Microwave Heating | Mixture | Fluctuates, max of 61% at 0.4N | Ethyl 2,5-dimethylfuran-3-carboxylate (II) |

| 1 | Microwave Heating | Mixture | 52% | Ethyl 2,5-dimethylfuran-3-carboxylate (II), 2,5-Dimethylfuran-3,4-dicarboxylic acid (III) |

| ≥ 3 | Oil Bath or Microwave | Single Product | 0% | 2,5-Dimethylfuran-3,4-dicarboxylic acid (III) (High yield, ≥89%) |

Table 1: Influence of HCl concentration on product selectivity in the synthesis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate and related products. Data sourced from patent CN101486694B and CN101486696B. google.comgoogle.com

Multi-step Synthesis Complexities

The synthesis of this compound, particularly from biomass sources like galactaric acid, is inherently complex. The conversion involves a "one-pot" reaction where multiple chemical transformations, such as esterification and dehydration, occur simultaneously. nih.gov This concurrency of reactions makes the process difficult to control and understand. The reaction mechanism is described as sophisticated and has not been fully elucidated, especially concerning the formation of the 2,3-isomer. nih.govacs.org The unexpected detection of by-products further complicates the mechanistic picture, suggesting that intermediate compounds may play a critical and previously unknown role. acs.org

Process Optimization for Industrial Feasibility

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges centered on cost, efficiency, safety, and sustainability. For this compound, process optimization is critical for its potential use as a building block for polymers and other materials. nih.govacs.org

To address this, researchers have investigated the use of additives like p-xylene as a material separation agent. The addition of p-xylene can help remove water formed during the reaction, driving the equilibrium towards the products and allowing for a reduction in the required amount of acid catalyst without sacrificing yield. nih.gov This is a crucial step in making the process more economically and environmentally viable.

Elucidation of Reaction Mechanisms and Chemical Transformations of Dimethyl Furan 2,3 Dicarboxylate

Proposed Reaction Mechanisms for Furan-2,3-dicarboxylate Formation

The formation of the furan-2,3-dicarboxylate core can be achieved through several sophisticated chemical strategies, including cycloaddition and tandem reactions.

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In the context of furan-2,3-dicarboxylate synthesis, 1,3-dipolar cycloadditions are particularly relevant. For instance, esters of acetylene (B1199291) dicarboxylic acid, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly versatile reactants used as dipolarophiles in these reactions. nih.gov The reaction of DMAD with dienylfurans can proceed via an [8+2]-cycloaddition pathway to generate furan-bridged 10-membered ring systems. nih.govresearchgate.net

DFT (Density Functional Theory) calculations have been employed to investigate the mechanisms of such cycloadditions. For example, the reaction between dienylfurans and DMAD can be stepwise, involving the formation of a diradical intermediate that subsequently undergoes ring closure to yield the final cycloadduct. pku.edu.cn In other cases, the reaction may begin with a [4+2] cycloaddition of the furan (B31954) moiety with the dienophile, followed by a nih.govresearchgate.net-vinyl shift to form the product. pku.edu.cn The specific pathway is often dictated by the nature of the substituents on the furan ring, which influences the nucleophilicity and orbital coefficients of the reacting centers. pku.edu.cn Some reactions involving sulfonium (B1226848) ylides and dialkyl acetylenedicarboxylates have been shown to yield furan-2,3-dicarboxylic acid derivatives. rsc.org

The synthesis of polysubstituted furans, including those bearing multiple carboxylate groups, often employs tandem reaction sequences for efficiency. A notable strategy involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates. rsc.org This method can produce furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates in moderate to good yields. rsc.org

The proposed mechanism for this transformation is a multi-step tandem sequence:

Michael Addition: The sulfur ylide performs a Michael addition to the acetylenic ester (e.g., dimethyl acetylenedicarboxylate). rsc.org

Intramolecular Nucleophilic Addition: The resulting intermediate undergoes an intramolecular nucleophilic addition to a carbonyl group. rsc.org

4π Ring Opening: This is followed by a 4π electrocyclic ring opening.

Intramolecular Michael Addition and Elimination: The sequence concludes with another intramolecular Michael addition and subsequent elimination to form the stable furan ring. rsc.org

This approach provides a direct and simple route to structurally diverse polysubstituted furans from readily available starting materials. rsc.org

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Type |

|---|---|---|---|

| Dimethylsulfonium acylmethylides | Alkyl acetylenic carboxylates | Michael addition, Intramolecular nucleophilic addition, 4π ring opening, Intramolecular Michael addition, Elimination | Furan-3-carboxylates, -2,4-dicarboxylates, -2,3,4-tricarboxylates |

The move towards sustainable chemistry has propelled the development of bio-based routes to furanic compounds. mdpi.com These processes often start from carbohydrates derived from lignocellulosic biomass. researchgate.net A common pathway involves the dehydration of hexose (B10828440) sugars to produce platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Subsequent transformations are required to convert HMF into dimethyl furan-dicarboxylates. This typically involves:

Oxidation: The hydroxymethyl and formyl groups of HMF are oxidized to carboxylic acids. This can be achieved through catalytic aerobic oxidation.

Esterification: The resulting furan-dicarboxylic acid is then esterified to produce the dimethyl ester.

For instance, 2,5-furandicarboxylic acid (FDCA) is produced from HMF and then converted to dimethyl 2,5-furandicarboxylate. rsc.org The direct upgrading of bio-based dicarboxylates after sorption from fermentation broths has been successfully demonstrated, yielding the corresponding dimethyl esters. rsc.org The final yield of dimethyl 2,5-furandicarboxylate from raw bio-based sorbed material has been reported in the range of 0.75 to 0.77 mol of ester per mole of carboxylate. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetic and thermodynamic parameters of reactions involving furan derivatives is essential for predicting reactivity and optimizing reaction conditions.

Computational chemistry provides deep insights into reaction mechanisms through the study of potential energy surfaces. researchgate.net Density Functional Theory (DFT) is a common method used to characterize the molecular mechanism of reactions involving furan derivatives. nih.gov

Studies on the cycloaddition of furans have shown that reactions can proceed through polar, stepwise mechanisms. The process may begin with a rate-determining nucleophilic attack of the furan ring on the reactant, forming a zwitterionic intermediate. nih.gov The subsequent closure of this intermediate leads to the final cycloadduct. nih.gov

The thermodynamics of furan cycloadditions are also a critical factor. The aromaticity of the furan ring plays a significant role; electron-withdrawing substituents can stabilize the 6π electron system, making the furan more aromatic. nih.gov This increased aromaticity results in a higher energy penalty for the loss of resonance during cycloaddition, making the reaction more endergonic. nih.gov For example, the computed free energy of activation for the Diels-Alder reaction between furan and ethylene (B1197577) is high (37.5 kcal mol⁻¹), indicating a significant kinetic barrier. nih.gov

| Factor | Influence on Reaction | Example/Observation |

|---|---|---|

| Substituent Electronics | Electron-withdrawing groups decrease diene reactivity but can increase furan aromaticity. | Reactivity trend for 2-substituted furans: OMe > Me > H > Cl > CN. nih.gov |

| Aromaticity (HOMA index) | Higher aromaticity correlates with a more endergonic cycloaddition reaction (higher ΔGr). nih.gov | Stabilization of the furan ring by substituents increases the resonance energy penalty. nih.gov |

| Reaction Pathway | Reactions can be concerted or stepwise, influencing kinetics and product formation. | Formation of a zwitterionic intermediate in polar, stepwise mechanisms. nih.gov |

Stability Considerations of Furanic Derivatives under Synthetic Conditions

A significant challenge in the practical application of furanic compounds is their limited stability under various synthetic conditions. nih.govresearchgate.netresearchgate.net The pseudoaromatic furan core is susceptible to degradation, which complicates reaction optimization and limits the range of viable chemical modifications. researchgate.netmdpi.com

The stability of furan derivatives is highly dependent on factors such as the solvent, pH, and the nature of substituents.

Solvent Effects: Polar aprotic solvents, particularly dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives. nih.govresearchgate.net

pH Conditions: The furan ring is often unstable in both acidic and basic conditions, leading to degradation and the formation of undesirable byproducts. nih.govresearchgate.net Systematic analyses have identified key degradation pathways under these conditions. nih.govresearchgate.net

Substituent Effects: The presence of strong electron-withdrawing substituents, such as fluoroalkyl groups, at the α-positions (C2 or C5) can markedly improve the stability of the furan ring, especially under acidic conditions. researchgate.net Conversely, protection strategies for reactive functional groups, such as the hydroxyl group in HMF via esterification or etherification, are often employed to prevent degradation during subsequent chemical transformations. acs.org

Understanding these stability limitations is crucial for designing robust synthetic routes and for the successful application of furan-based chemicals in materials and other industries. nih.govresearchgate.net

Degradation Pathways and Factors Influencing Stability

The stability of the furan ring is a critical factor in its application. Generally, the furan nucleus is susceptible to degradation under acidic conditions, where ring-opening can occur. The presence of electron-withdrawing groups, such as the two methoxycarbonyl substituents in dimethyl furan-2,3-dicarboxylate, is expected to influence the electron density of the furan ring and thus its stability.

In a study on furan-2,3-dicarboxylate esters used as plasticizers for poly(vinyl chloride), it was noted that the polarization of the furan ring is enhanced in ortho-substituted derivatives like the 2,3-isomer. nih.gov This polarization could affect the molecule's susceptibility to nucleophilic or electrophilic attack, which are common initial steps in degradation pathways. For instance, hydrolysis of the ester groups can occur, particularly under acidic or basic conditions, to yield furan-2,3-dicarboxylic acid. This process was observed in the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid, where the diethyl ester was hydrolyzed under acidic conditions. google.com

Factors that can influence the stability of this compound likely include:

pH: Acidic or basic environments can catalyze the hydrolysis of the ester functionalities and potentially lead to the opening of the furan ring.

Temperature: Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. Research on the synthesis of related furan derivatives has shown that temperature plays a crucial role in determining reaction pathways and the formation of different products. rsc.org

Presence of Oxidizing Agents: The furan ring can be susceptible to oxidation, leading to ring-opened products or other derivatives.

Impact of Solvents and Additives on Furan Stability

The choice of solvent can significantly impact the stability and reactivity of furan derivatives. In the synthesis of polysubstituted furans, including furan-2,3-dicarboxylates, the solvent has been shown to play an important role in directing the reaction to selectively form different isomers. rsc.org This suggests that the stability of intermediates, and by extension the parent compound, is influenced by the solvent environment.

For instance, polar solvents may stabilize charged intermediates that could be involved in degradation pathways. In research concerning the synthesis of furan-2,3-dicarboxylic acid derivatives, dimethyl sulfoxide (B87167) (DMSO) was used as a solvent. rsc.org The stability of the intermediates in different solvents was cited as a potential reason for the observed regioselectivity. rsc.org

Additives can also play a crucial role. For example, in the context of their use as plasticizers, the interaction of furan-2,3-dicarboxylate esters with the polymer matrix and other additives would be a key determinant of their long-term stability. nih.gov The polarization of the furan ring in the 2,3-isomer was found to be significant, which could influence its interactions with surrounding media. nih.gov

The table below summarizes the potential influence of various factors on the stability of this compound, based on studies of related compounds.

| Factor | Potential Impact on Stability | Supporting Evidence from Related Compounds |

| pH | Acidic or basic conditions may lead to hydrolysis of ester groups and potential ring-opening. | Hydrolysis of a diethyl ester to a dicarboxylic acid was observed under acidic conditions in the synthesis of a related furan derivative. google.com |

| Temperature | Higher temperatures can promote degradation and influence reaction pathways. | Temperature was found to be a critical factor in the regioselective synthesis of furan derivatives. rsc.org |

| Solvent | The polarity and nature of the solvent can affect the stability of reaction intermediates and the parent compound. | The choice of solvent (e.g., DMSO) influenced the outcome of the synthesis of furan-3,4-dicarboxylates. rsc.org |

| Additives | Interactions with other molecules can affect stability, particularly in formulations like polymers. | The properties of furan-2,3-dicarboxylate esters as plasticizers are dependent on their interaction with the PVC matrix. nih.gov |

Sophisticated Spectroscopic and Structural Characterization of Dimethyl Furan 2,3 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy of dimethyl furan-2,3-dicarboxylate reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two methoxy (B1213986) groups (-OCH₃) appear as sharp singlets. Due to their different chemical environments, these singlets can have slightly different chemical shifts. The protons attached to the furan (B31954) ring also give rise to characteristic signals, with their chemical shifts and coupling patterns providing definitive evidence for the 2,3-substitution pattern.

A study involving the synthesis of various furan derivatives provides ¹H NMR data for a related compound, dimethyl 4-methylfuran-2,3-dicarboxylate. rsc.org In this molecule, the methoxy protons appear as two distinct singlets at δ 3.91 and δ 3.90 ppm, while the furan ring proton appears as a singlet at δ 7.32 ppm, and the methyl group protons on the ring appear as a doublet at δ 2.10 ppm. rsc.org While not the exact target molecule, this data provides a close approximation of the expected chemical shifts for the methoxy and furan ring protons in this compound.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.91 | Singlet |

| Methoxy (-OCH₃) | 3.90 | Singlet |

| Furan Ring Proton | 7.32 | Singlet |

| Ring Methyl (-CH₃) | 2.10 | Doublet |

Data obtained for dimethyl 4-methylfuran-2,3-dicarboxylate in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ester groups are typically found in the downfield region of the spectrum (around 160-170 ppm). The carbons of the furan ring also have characteristic chemical shifts that are sensitive to the substitution pattern. The methyl carbons of the ester groups appear in the upfield region of the spectrum.

For dimethyl 4-methylfuran-2,3-dicarboxylate, the carbonyl carbons appear at δ 163.7 and 158.2 ppm. rsc.org The furan ring carbons are observed at δ 143.1, 142.3, 125.0, and 122.3 ppm. rsc.org The methoxy carbons are found at δ 52.4 and 52.3 ppm, and the ring methyl carbon is at δ 8.60 ppm. rsc.org This data illustrates the typical chemical shift ranges for the different carbon environments in a this compound framework.

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 163.7 |

| Carbonyl (C=O) | 158.2 |

| Furan Ring Carbon | 143.1 |

| Furan Ring Carbon | 142.3 |

| Furan Ring Carbon | 125.0 |

| Furan Ring Carbon | 122.3 |

| Methoxy (-OCH₃) | 52.4 |

| Methoxy (-OCH₃) | 52.3 |

| Ring Methyl (-CH₃) | 8.60 |

Data obtained for dimethyl 4-methylfuran-2,3-dicarboxylate in CDCl₃. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. For instance, the mass spectrum of the related dimethyl 4-methylfuran-2,3-dicarboxylate shows a molecular ion peak at m/z 198. rsc.org Key fragment ions are observed at m/z 167, 127, 115, and 87, which correspond to the loss of specific fragments from the parent molecule, helping to piece together its structure. rsc.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

While a specific crystal structure for this compound was not found in the provided search results, X-ray crystallography has been used to study related furan dicarboxylate derivatives. These studies provide valuable insights into the planarity of the furan ring and the conformational preferences of the ester groups. The crystal structure of a molecule reveals crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups, typically appearing in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages and the furan ring would also be prominent. The presence of C-H stretching and bending vibrations from the methyl groups and the furan ring would further characterize the molecule. acs.org

ATR-FTIR spectroscopy offers the advantage of analyzing solid and liquid samples directly with minimal sample preparation. nih.gov In a study of furan-2,3-dicarboxylate esters as plasticizers, ATR-FTIR was used to characterize the compounds. acs.org The upshift of the carbonyl absorption bands upon mixing with PVC indicated interactions between the ester and the polymer matrix. acs.org

Theoretical studies on furan and its derivatives have also been conducted to predict their vibrational spectra. globalresearchonline.net These computational methods can aid in the assignment of experimental IR and Raman bands.

Computational Chemistry and Theoretical Investigations of Dimethyl Furan 2,3 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly DFT, are a cornerstone of modern chemical research, providing insights into molecular structure, stability, and electronic properties. wikipedia.org For many furan (B31954) derivatives, DFT has been successfully applied to elucidate various chemical aspects. rsc.orgresearchgate.net However, specific DFT studies focused solely on dimethyl furan-2,3-dicarboxylate are not readily found in the current body of scientific literature.

Application to Reaction Mechanisms and Stereoselectivity

The elucidation of reaction mechanisms and the prediction of stereoselectivity are significant applications of computational chemistry. For instance, DFT calculations have been employed to study the Diels-Alder reactions of other furan derivatives, providing detailed information on transition states and energy barriers. While the reactivity of furan-2,3-dicarboxylic acid derivatives has been explored experimentally, for example in their use as plasticizers, detailed theoretical investigations into their reaction pathways and stereochemical outcomes are lacking. nih.govacs.org

Molecular Interactions and Complex Formation

Understanding non-covalent interactions and the formation of molecular complexes is crucial in many areas of chemistry. While studies have investigated the interaction of furan and its simpler derivatives with other molecules and surfaces using computational methods, similar detailed analyses for this compound are not available. researchgate.net Experimental work on plasticizers containing furan-2,3-dicarboxylate moieties suggests that the oxygen atom within the furan ring contributes to the compound's polarity and interaction with polymer matrices. nih.govacs.org

Theoretical Modeling of Reactivity and Selectivity

Theoretical models are often used to predict the reactivity and selectivity of chemical compounds. Such models can provide valuable guidance for synthetic chemists. While the reactivity of various furans has been the subject of computational modeling, a specific and detailed theoretical model predicting the reactivity and selectivity of this compound has not been prominently featured in research publications.

Simulation of Spectroscopic Data

Computational methods can simulate various types of spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of compounds. While experimental spectroscopic data for furan-2,3-dicarboxylate derivatives exists, published computational studies that simulate and validate these spectra for this compound are not found. nih.gov The properties of furan-2,3-dicarboxylic acid derivatives were reported for the first time in one study, highlighting the novelty of research in this specific area. nih.govacs.org

Biomass Valorization Pathways for Furan 2,3 Dicarboxylate Derivatives

Sustainable Production from Renewable Resources

The sustainable production of furan-2,3-dicarboxylate derivatives is rooted in the use of abundant and renewable biomass as a primary feedstock. nih.govnih.govresearchgate.net Lignocellulosic biomass, which includes agricultural and forestry residues, is a particularly attractive source as it does not compete with food crops. nih.govsemanticscholar.org The core strategy involves the conversion of carbohydrates, the primary components of biomass, into versatile platform chemicals that can be further upgraded. nih.govacs.org

Furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), furfural (B47365), and 2,5-furandicarboxylic acid (FDCA), have been identified by the U.S. Department of Energy as top value-added chemicals derivable from biomass. researchgate.netrsc.org These molecules serve as crucial intermediates in the synthesis of a wide array of products, including dimethyl furan-2,3-dicarboxylate. The pathways to these furanic building blocks begin with the depolymerization and dehydration of sugars found in biomass, such as hexoses (like glucose and fructose) and pentoses. rsc.orggoogle.com

Conversion of Carbohydrates and Lignocellulosic Biomass into Furanic Building Blocks

The conversion of complex biopolymers like cellulose (B213188) and hemicellulose from lignocellulosic biomass into specific furanic molecules is a multi-step process. It typically involves the hydrolysis of these polymers into simple sugars (monosaccharides), which are then catalytically transformed into key furanic intermediates.

Galactaric acid, also known as mucic acid, is a highly functionalized and stable aldaric acid that can be produced from the oxidation of galactose. acs.orgrsc.org Galactose, in turn, can be sourced from pectins found in biomass like sugar beet pulp. google.com The stability of galactaric acid compared to intermediates like HMF makes it an attractive starting material for producing furan dicarboxylates. rsc.org

A significant breakthrough has been the direct, one-pot synthesis of both furan-2,5- and furan-2,3-dicarboxylate esters from galactaric acid. acs.orgnih.gov This reaction typically involves heating galactaric acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The process involves simultaneous esterification and dehydration reactions to form the furan ring. acs.org Research has shown that this pathway can yield a mixture of the two isomers, di-n-butyl furan-2,5-dicarboxylate (B1257723) (2,5-DBF) and di-n-butyl furan-2,3-dicarboxylate (2,3-DBF). acs.orgnih.gov

The table below summarizes the results of a study on the synthesis of furan dicarboxylate esters from galactaric acid, demonstrating the effect of catalyst loading and the use of a material separation agent on product yield.

| Catalyst (H₂SO₄) | Material Separation Agent (p-xylene) | Reaction Time (h) | Total Yield (%) | Reference |

|---|---|---|---|---|

| 50 wt % | Not specified | 10 | >90 | acs.orgnih.gov |

| 20 wt % | Not specified | 10 | 38 | acs.orgnih.gov |

| 30 wt % | 9.5 mol % | 10 | Quantitative | acs.orgnih.gov |

Other research has focused on synthesizing dimethyl furan-2,5-dicarboxylate (FDME), a structurally related isomer, from galactaric acid using dimethyl carbonate (DMC) as a green solvent and reagent. rsc.orgmdpi.com This one-pot procedure has been shown to be effective with various acid catalysts. rsc.org

The following table presents data from studies on the synthesis of FDME from galactaric acid using different catalytic systems.

| Catalyst | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Amberlyst-36 | 200 | 2 | 70 | rsc.org |

| Fe₂(SO₄)₃ | 200 | 8 | 70 | mdpi.com |

Hydroxymethylfurfural (HMF) and furfural are pivotal platform chemicals derived from the acid-catalyzed dehydration of C6 (hexose) and C5 (pentose) sugars, respectively. rsc.orgresearchgate.net HMF, obtained from sugars like fructose (B13574) and glucose, is a versatile intermediate that can be converted into a wide range of furan derivatives, including furan dicarboxylic acids. researchgate.nettandfonline.com The conversion pathway generally involves the oxidation of HMF's hydroxyl and/or aldehyde groups. frontiersin.orgnih.gov

Specifically, dimethyl furan-2,5-dicarboxylate can be synthesized from HMF through a stepwise oxidative esterification process. tue.nl One protective strategy involves using methanol (B129727) as a solvent, reactant, and protecting agent for the formyl group of HMF to prevent side reactions. This approach can achieve high yields of the desired product. tue.nl

The general pathway from biomass to furan dicarboxylates via HMF is:

Hydrolysis: Lignocellulosic biomass is broken down into simple sugars (e.g., glucose). acs.org

Isomerization: Glucose is often isomerized to fructose, which dehydrates more readily. mdpi.com

Dehydration: Fructose undergoes acid-catalyzed dehydration to form HMF. rsc.org

Oxidation/Esterification: HMF is oxidized and esterified to produce dimethyl furan-dicarboxylate. tue.nlsarchemlabs.com

Furfural, derived from C5 sugars, can also be a precursor. The synthesis involves producing furan-2,5-dicarboxylic acid from furfural, which is then esterified to yield the dimethyl ester. sarchemlabs.com This route is economically interesting because the production of furfural from biomass is a commercialized process, potentially offering a cost advantage over pathways starting from the more expensive HMF. frontiersin.orgnih.gov

Advancements and Challenges in Green Synthesis Technologies

While bio-based routes to furan-2,3-dicarboxylate derivatives are promising, several advancements are needed to overcome existing challenges related to efficiency, cost, and catalyst performance before they can be implemented at an industrial scale.

The economic feasibility of producing furan dicarboxylates from biomass is heavily dependent on process efficiency. Key factors include product yield, reaction rates, and the cost of separating and purifying the final product. nih.gov Green metrics such as the E-factor (Environmental factor, kg of waste per kg of product) and Process Mass Intensity (PMI, total mass in a process divided by the mass of the product) are used to assess the environmental impact and efficiency of a synthesis route. rsc.org

Biological or enzymatic methods present a greener alternative to harsh chemical transformations, avoiding high temperatures and pressures. nih.govnih.gov However, these bioprocesses often suffer from long reaction times (days instead of hours) and can be limited by low product concentrations, which presents a drawback for large-scale industrial production. nih.govtandfonline.com Therefore, a major goal is to develop processes that are not only sustainable but also cost-competitive with established petrochemical routes. nih.govresearchgate.net

Catalysis is at the heart of biomass conversion. The development of efficient, selective, and robust catalysts is critical for the sustainable production of furan-2,3-dicarboxylate and its isomers. nih.gov Research efforts are focused on several key areas:

Heterogeneous Catalysts: Solid catalysts are preferred for industrial applications because they are easily separated from the reaction mixture and can be recycled, reducing waste and cost. rsc.orgrsc.org Examples include zeolites, metal oxides, and functionalized resins like Amberlyst-36. acs.orgrsc.org

Noble and Non-Noble Metal Catalysts: Noble metals like gold (Au), ruthenium (Ru), and palladium (Pd) often show high activity and selectivity in oxidation and hydrogenation reactions of furanic compounds. researchgate.netacs.orgtue.nl However, their high cost is a significant drawback. A major challenge is to develop catalysts based on more abundant and less expensive non-noble metals (e.g., copper, iron) that exhibit comparable performance. researchgate.netmdpi.com

Catalyst Stability and Reusability: The ability of a catalyst to withstand reaction conditions and be reused over multiple cycles without significant loss of activity is crucial for economic viability. rsc.org For example, studies have shown that catalysts like AuCu/Al₂O₃ can be used in consecutive reactions with minimal activity loss. rsc.org

The table below provides examples of different catalysts used in the conversion of biomass-derived intermediates to furan derivatives.

| Intermediate | Product | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Galactaric Acid | Dimethyl Furan-2,5-dicarboxylate | Amberlyst-36 / DMC | Effective one-pot synthesis using a solid acid catalyst. | rsc.org |

| Galactarate Ester | Furan-2,5-dicarboxylate Ester | Silica-supported tosic acid | Demonstrates the use of a solid acid catalyst for the dehydration step. | rsc.org |

| HMF-dimethylacetal | Dimethyl Furan-2,5-dicarboxylate | Au/CeO₂ | High yield (>90%) via a two-step oxidative esterification. | tue.nl |

| HMF | 2,5-Dimethylfuran | Ru-NaY zeolite | High stability and recyclability over five consecutive reactions. | acs.org |

Future progress in the green synthesis of this compound hinges on the design of innovative catalytic systems that enable high yields and selectivity from raw biomass under mild and economically favorable conditions.

Applications of Furan 2,3 Dicarboxylate Derivatives in Polymer Chemistry and Advanced Materials

Monomer for Polymer Synthesis

Dimethyl furan-2,3-dicarboxylate, with its two reactive ester groups on an aromatic furan (B31954) backbone, is a candidate monomer for the synthesis of a variety of polymers. Its asymmetrical substitution pattern, in contrast to the more commonly studied dimethyl furan-2,5-dicarboxylate (B1257723), is expected to influence polymer structure and properties, such as crystallinity and thermal characteristics.

The synthesis of polyesters from furan-based dicarboxylic acids is a key area in the development of bio-based plastics. While the majority of research has focused on the linear and symmetric 2,5-furandicarboxylic acid (FDCA) to produce polymers like poly(ethylene furanoate) (PEF), a potential alternative to PET, the 2,3-isomer offers a different structural paradigm.

Research has shown that furan-2,3-dicarboxylic acid esters can be co-produced with the 2,5-isomer from galactaric acid, a derivative of marine biomass, highlighting a potential pathway to this monomer from renewable resources. acs.orgnih.gov Studies on copolyesters created from a mixture of 2,5- and 2,4-furandicarboxylic acid with various diols have demonstrated that the properties of the resulting polymers, such as glass transition temperature and crystallinity, can be tuned by altering the isomer ratio. acs.org This suggests that the incorporation of the 2,3-isomer could similarly be used to tailor the thermal and mechanical properties of bio-based polyesters.

Enzymatic polymerization is another avenue for producing furan-based polyesters under milder conditions. Studies using Candida antarctica lipase (B570770) B (CALB) for the polycondensation of furan dicarboxylate isomers have shown that the enzyme exhibits different affinities for various isomers. For instance, research on the copolymerization of 3,4-bis(hydroxymethyl)furan with 2,5- and 2,4-dimethyl furandicarboxylate (DMFDCA) isomers indicated a preference for the 2,4-isomer. rug.nl While direct enzymatic polymerization studies on this compound are limited, these findings imply that its reactivity and the resulting polymer characteristics could be distinct from those of the 2,5-isomer.

Despite its potential, there is a notable lack of dedicated research on the homopolymerization of this compound and the comprehensive characterization of the resulting polyesters. Future work in this area would be valuable to fully understand the impact of the 2,3-substitution pattern on polyester (B1180765) properties and to unlock its potential for creating novel bio-based materials.

Dimethacrylate resins are widely used in dental composites, adhesives, and other thermosetting applications. There is a growing interest in developing bio-based alternatives to traditional monomers like bisphenol A-glycidyl methacrylate (B99206) (BisGMA). Furan-based dicarboxylic acids have been explored as potential building blocks for these alternative resins.

A study has demonstrated the successful synthesis of partially bio-based dimethacrylate resins using furan-2,5-dicarboxylic acid and 2,2′-bifuran-5,5′-dicarboxylic acid. acs.orgresearchgate.netacs.orgtuni.fioulu.fituni.fi The methodology involved converting the dicarboxylic acids into their diglycidyl esters, which were then reacted with methacrylic acid to form the dimethacrylate monomers. acs.orgresearchgate.netacs.orgtuni.fioulu.fituni.fi The resulting thermosets, after being cured, exhibited high glass transition temperatures, indicating good thermal stability. acs.orgresearchgate.netacs.orgtuni.fioulu.fituni.fi

Although there is no specific research available on the use of this compound for the synthesis of dimethacrylate resins, the established synthetic routes for the 2,5-isomer provide a clear blueprint for how the 2,3-isomer could be utilized. The asymmetrical nature of the 2,3-dicarboxylate monomer might lead to dimethacrylate resins with different network structures and, consequently, distinct physical and mechanical properties compared to those derived from the symmetrical 2,5-isomer. Further investigation is needed to explore this potential application and to characterize the resulting materials.

The furan moiety offers a unique handle for creating cross-linkable and even self-healing polymer networks through the thermoreversible Diels-Alder reaction. wikipedia.org This reaction typically involves the cycloaddition of a furan group (as the diene) with a dienophile, such as a maleimide, to form a covalent bond. This bond can be broken at elevated temperatures, allowing the material to flow or be reprocessed, and then reformed upon cooling, thus restoring the cross-linked network.

Polymers containing pendant furan groups can be cross-linked using bismaleimide (B1667444) compounds. This approach has been applied to various polymer backbones to create materials with tunable properties and reversible cross-linking capabilities. researchgate.netmdpi.com For instance, furan-functionalized polystyrene has been shown to undergo Diels-Alder reactions with maleimides, and the kinetics of this reaction have been studied in both solution and bulk states. mdpi.com

While the existing literature on this topic does not specifically describe the use of polymers derived from this compound, the principle remains applicable. Polyesters or other polymers synthesized using furan-2,3-dicarboxylate derivatives could be designed to have accessible furan rings within their structure. These could then participate in Diels-Alder reactions to form cross-linkable networks. The specific positioning of the carboxylate groups in the 2,3-isomer might influence the accessibility of the furan ring for the cycloaddition reaction, potentially affecting the cross-linking efficiency and the properties of the resulting network. This remains a promising but unexplored area of research.

Functional Materials Development

Beyond its role as a monomer, the furan-2,3-dicarboxylate structure can be a precursor to a range of functional materials with specialized properties, taking advantage of the unique electronic and chemical nature of the furan ring.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The furan ring, being an electron-rich aromatic system, is an attractive building block for these materials.

Research into furan-based conjugated polymers has shown that their electronic properties can be tuned. For example, the synthesis of conjugated polymers through direct C-H arylation of oligofurans has been reported to yield materials with tunable bandgaps. researchgate.netrsc.orgbohrium.com The use of oligofurans as building blocks was found to be crucial for achieving high molecular weight polymers. rsc.orgbohrium.com In a separate study, a novel organic light-emitting material, 2,3-dimethyl-2,3-dihydrofuro[3,4-b] acs.orgua.ptdioxine-5,7-dicarboxylic acid, was synthesized from diglycolic acid, indicating the potential of furan dicarboxylic acid structures in this field. atlantis-press.com

Plasticizers are additives that increase the flexibility and durability of plastics. There is a strong market demand for bio-based plasticizers to replace petroleum-derived phthalates in applications such as poly(vinyl chloride) (PVC). Esters of furan dicarboxylic acids have been investigated as promising green alternatives.

A detailed study has successfully synthesized and evaluated esters of furan-2,3-dicarboxylic acid as bio-based plasticizers for PVC. acs.orgnih.govnih.govresearchgate.netkorea.ac.kr Specifically, di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) were synthesized from galactaric acid and the corresponding bio-alcohols. acs.orgnih.govnih.govresearchgate.netkorea.ac.kr

These furan-2,3-dicarboxylate esters were found to be effective plasticizers for PVC, exhibiting competitive plasticization efficiency compared to the widely used commercial plasticizer dioctyl phthalate (B1215562) (DOP). acs.orgnih.govnih.gov The resulting PVC films were homogeneous and smooth, indicating good miscibility between the furan-based plasticizers and the polymer matrix. acs.orgnih.govnih.gov

A key finding was the enhanced interaction between the 2,3-dicarboxylate esters and the PVC, as evidenced by a significant shift in the carbonyl absorption bands in ATR-FTIR spectroscopy. acs.org This stronger interaction is attributed to the increased polarity of the ortho-substituted 2,3-isomers, which in turn leads to improved resistance to leaching from the PVC matrix compared to both DOP and the corresponding 2,5-furan dicarboxylate esters. acs.org

The following table summarizes some of the key properties of PVC films plasticized with these furan-based esters.

| Plasticizer (50 phr) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Leaching Resistance Ranking |

|---|---|---|---|---|

| Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) | ~20 | ~18 | ~350 | 1 (Most resistant) |

| Diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) | ~15 | ~17 | ~380 | 1 (Most resistant) |

| Di-n-butyl furan-2,5-dicarboxylate (2,5-DBF) | ~25 | ~19 | ~330 | 2 |

| Diisoamyl furan-2,5-dicarboxylate (2,5-DIAF) | ~20 | ~18 | ~360 | 2 |

| Dioctyl phthalate (DOP) | ~16 | ~19 | ~370 | 3 (Least resistant) |

Note: The values in the table are approximate and are intended for comparative purposes based on the trends reported in the literature. acs.orgnih.gov

These findings highlight the significant potential of furan-2,3-dicarboxylate derivatives as high-performance, bio-based plasticizers with superior resistance to migration, addressing a key challenge in the plastics industry. acs.org

Concluding Remarks and Future Research Perspectives on Dimethyl Furan 2,3 Dicarboxylate

Current Research Gaps and Unaddressed Challenges

Dimethyl furan-2,3-dicarboxylate and its derivatives are emerging as significant compounds, particularly as bio-based alternatives to petroleum-derived chemicals. However, several research gaps and challenges remain.

A primary challenge lies in the synthesis of furan-2,3-dicarboxylic acid (2,3-FDCA) and its esters. While methods exist for co-producing 2,3- and 2,5-isomers from biomass sources like galactaric acid, the reaction mechanisms are not fully understood. nih.govacs.org The unexpected formation of by-products such as alkyl 2-furoates complicates the process and points to a need for a deeper mechanistic understanding to improve selectivity and yield. acs.org Unlike its well-studied 2,5-FDCA counterpart, which is one of the top 12 value-added chemicals from biomass identified by the U.S. Department of Energy, 2,3-FDCA has received significantly less attention. acs.orgrepec.org

Another gap is the lack of comprehensive data on the material properties of polymers and materials derived specifically from the 2,3-isomer. While initial studies on its use as a plasticizer for PVC are promising, showing good miscibility and efficiency, more extensive research is needed to fully characterize its performance against other bio-based and conventional plasticizers. nih.govkorea.ac.kr The thermal stability and degradation pathways of 2,3-FDCA-based materials are also not as well-documented as those for 2,5-FDCA polymers. researchgate.net

Furthermore, the selective synthesis of 2,3-FDCA remains a significant hurdle. Current methods often result in a mixture of isomers (2,3- and 2,5-FDCA), requiring challenging separation processes. nih.govacs.org Developing catalytic systems or reaction conditions that favor the formation of the 2,3-isomer is a critical unaddressed challenge that could unlock its full potential.

Potential for Novel Derivatives and Expanded Applications

The structural characteristics of this compound make it a versatile platform for creating novel derivatives with a wide range of applications. The two adjacent ester groups and the furan (B31954) ring itself are sites for various chemical modifications.

The development of novel derivatives could expand its use beyond plasticizers. For instance, furan-based dicarboxylic acids are key monomers for producing bio-based polyesters and polyamides. researchgate.netacs.org While much of this research has focused on the 2,5-isomer as a replacement for terephthalic acid, the unique geometry of the 2,3-isomer could lead to polymers with different and potentially advantageous properties, such as altered crystallinity, thermal behavior, and mechanical strength. acs.orgncsu.edu Exploring the synthesis of new copolyesters and polyamides from 2,3-FDCA is a promising avenue for future research.

Furthermore, the furan scaffold is present in many pharmaceuticals and biologically active compounds. The functional groups on this compound could be modified to synthesize new chemical entities for medicinal chemistry applications. nih.gov The synthesis of various substituted furans is an active area of research, and the 2,3-dicarboxylate scaffold provides a starting point for creating complex, polysubstituted furan derivatives. researchgate.net

There is also potential in creating novel furan-based resins and specialty chemicals. For example, furan dicarboxylic acids can be converted into diglycidyl esters, which are precursors for thermosetting resins. acs.org Investigating these transformations for the 2,3-isomer could lead to new bio-based materials with unique properties.

Environmental and Economic Considerations in Future Development

The future development of this compound is intrinsically linked to environmental and economic factors. As a bio-based chemical, it holds the promise of a more sustainable alternative to petroleum-derived products, contributing to a reduction in greenhouse gas emissions. repec.org

Economic Considerations: The economic viability of this compound production is a critical factor for its commercial success. The cost of the biomass feedstock is a major driver of the final product price. researchgate.net While the target is to replace petroleum-based chemicals like phthalates, the production cost of furan-based alternatives must be competitive. acs.orgrepec.org Techno-economic analyses for 2,5-FDCA have shown that the minimum selling price can be high, and significant cost reductions are needed for profitability. repec.orgresearchgate.net

Q & A

Basic: What synthetic routes are available for dimethyl furan-2,3-dicarboxylate, and what are their methodological advantages?

Answer:

this compound can be synthesized via:

- Cycloaddition reactions : For example, the Diels-Alder reaction between dimethyl acetylenedicarboxylate and furan derivatives yields bicyclic intermediates, which can be further functionalized (e.g., dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate) . This method offers regiospecificity and modularity for structural diversification.

- Esterification : Direct esterification of furan-2,3-dicarboxylic acid with methanol in the presence of acid catalysts. This route is straightforward but requires careful control of reaction conditions to avoid side products .

Key Considerations : Cycloaddition routes may require catalysts (e.g., Lewis acids) or solvent optimization (e.g., subcritical water) to enhance yields .

Basic: How is the structure of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Provides precise bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P21/c, with unit cell parameters a = 10.3893 Å, b = 15.1803 Å, c = 7.5789 Å, β = 99.630°) .

- NMR spectroscopy : Key signals include δH 3.91–3.95 ppm (methoxy groups) and δH 6.79–7.53 ppm (furan protons), validated against literature data .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 210.23 for C11H14O4) and fragmentation patterns .

Methodological Tip : Cross-validate NMR and X-ray data to resolve ambiguities in stereochemistry or substitution patterns.

Advanced: How can computational methods predict reactivity in cycloaddition reactions involving this compound?

Answer:

- DFT calculations : Model transition states and regioselectivity in Diels-Alder reactions. For example, assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient dienophiles' reactivity .

- Molecular docking : Simulate interactions with catalytic sites (e.g., enzymes or metal complexes) to optimize reaction conditions.

- Validation : Compare computational results with experimental outcomes (e.g., product distribution in subcritical water vs. traditional solvents) .

Data Contradiction Example : Discrepancies in regioselectivity between computational predictions and experimental results may arise from solvent effects or unaccounted steric hindrance.

Advanced: What strategies resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

Answer:

- Reproducibility checks : Repeat experiments under identical conditions (solvent, temperature, concentration) to rule out procedural variability.

- Isotopic labeling : Use 13C-labeled compounds to assign overlapping signals in crowded spectra.